molecular formula C8H5ClF2O2 B3060754 Methyl 4-chloro-2,6-difluorobenzoate CAS No. 773134-12-6

Methyl 4-chloro-2,6-difluorobenzoate

Cat. No.: B3060754
CAS No.: 773134-12-6
M. Wt: 206.57
InChI Key: YAKDQVXTYIIAKU-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-2,6-difluorobenzoate” is a fluorinated aromatic ester . It has a molecular formula of C8H5ClF2O2 . The average mass is 206.574 Da and the monoisotopic mass is 205.994614 Da .


Synthesis Analysis

“this compound” can be synthesized from 2,6-difluorobenzoic acid via esterification with methanol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Methyl 4-chloro-2,6-difluorobenzoate has been utilized in various synthesis processes. For instance, Thornton and Jarman (1990) demonstrated its use in the synthesis of 4-methoxycarbonyl derivatives through reactions involving 3,5-difluoroaniline derivatives and butyllithium followed by methyl chloroformate (Thornton & Jarman, 1990).
  • In the study of crystal structures, Li et al. (2005) analyzed the structures of methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, showing similarities in dihedral angles and distances between atoms, indicating its potential application in crystallography (Li et al., 2005).

Chemical Analysis and Properties

  • Strong, Waes, and Doolittle (1982) conducted precision conductance measurements of various fluorobenzoic acids, including 2,6-difluorobenzoic acids, to analyze their ionization constants and thermodynamics, illustrating the compound's importance in chemical analysis (Strong, Waes, & Doolittle, 1982).
  • Schaefer et al. (1977) performed magnetic resonance studies on benzoyl fluoride derivatives, including 2,6-difluoro-, indicating the compound's significance in understanding intramolecular interactions and steric effects (Schaefer et al., 1977).

Pharmaceutical and Biological Research

  • Loffler, Sanford, and Tiedje (1996) explored the use of 3-chloro-4-hydroxybenzoate in Desulfitobacterium chlororespirans Co23 for dechlorination processes, hinting at its potential application in bioremediation (Loffler, Sanford, & Tiedje, 1996).
  • Tejaswi et al. (2016) synthesized novel benzothiazole Schiff bases with 4,6-difluorobenzo[d]thiazol and studied their Cu(II) complexes, indicating the compound's application in medicinal chemistry and antimicrobial research (Tejaswi et al., 2016).

Safety and Hazards

“Methyl 4-chloro-2,6-difluorobenzoate” is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

Mechanism of Action

Result of Action

The molecular and cellular effects of Methyl 4-chloro-2,6-difluorobenzoate’s action are currently unknown . Understanding these effects requires further experimental studies and clinical trials.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with targets . .

Properties

IUPAC Name

methyl 4-chloro-2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKDQVXTYIIAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673205
Record name Methyl 4-chloro-2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773134-12-6
Record name Benzoic acid, 4-chloro-2,6-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773134-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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